molecular formula C14H16N4O4 B8138289 4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid

4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B8138289
M. Wt: 304.30 g/mol
InChI Key: RJLMZTOVOASPOR-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenyl ring, and a triazole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

    Carboxylation: The carboxylic acid group can be introduced through various carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

    4-((tert-Butoxycarbonyl)amino)-1H-1,2,3-triazole-5-carboxylic acid: Lacks the phenyl ring, making it less hydrophobic.

    1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid: Lacks the Boc group, making it more reactive towards nucleophiles.

Uniqueness

4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of both the Boc protecting group and the phenyl ring, which confer specific reactivity and stability properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-14(2,3)22-13(21)15-11-10(12(19)20)18(17-16-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,15,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLMZTOVOASPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=N1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid
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4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid
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4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid
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4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid
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4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 6
4-((tert-Butoxycarbonyl)amino)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid

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